(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile
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Overview
Description
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile is an organic compound that features a benzoyl group, a pyridinylamino group, and an acrylonitrile moiety
Preparation Methods
The synthesis of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can result in various biological effects .
Comparison with Similar Compounds
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile can be compared with similar compounds such as:
2-Benzoyl-3-(pyridin-3-ylamino)-acrylonitrile: Similar structure but with the pyridinyl group at a different position, which may result in different reactivity and biological activity.
2-Benzoyl-3-(pyridin-4-ylamino)-acrylonitrile: Another positional isomer with potentially distinct properties.
2-Benzoyl-3-(quinolin-2-ylamino)-acrylonitrile: Contains a quinoline moiety instead of pyridine, which can significantly alter its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Properties
CAS No. |
84095-81-8 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N3O/c16-10-13(11-18-14-8-4-5-9-17-14)15(19)12-6-2-1-3-7-12/h1-9,11H,(H,17,18)/b13-11+ |
InChI Key |
IXLWVTYASHXPRT-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC=N2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
Origin of Product |
United States |
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